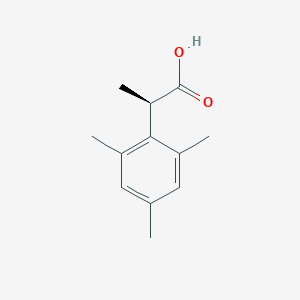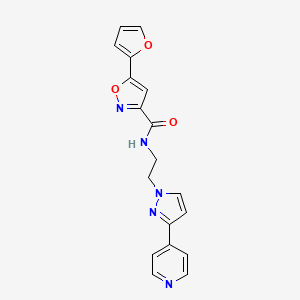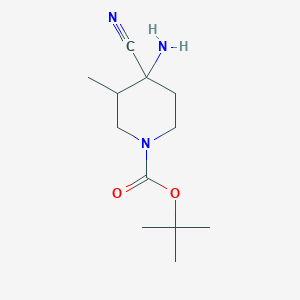![molecular formula C23H16N4O2S B2591688 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one CAS No. 1291859-75-0](/img/structure/B2591688.png)
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a phthalazinone core, an oxadiazole ring, and a methylsulfanyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Synthesis of the phthalazinone core: This involves the cyclization of a hydrazine derivative with a phthalic anhydride or a similar compound.
Coupling reactions: The final step involves coupling the oxadiazole and phthalazinone intermediates with a methylsulfanyl-substituted phenyl group using a suitable coupling agent like palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: Palladium catalysts, copper(I) iodide.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Reduced oxadiazole derivatives.
Substitution products: Various functionalized phenyl derivatives.
科学研究应用
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure.
作用机制
The mechanism of action of 2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, disrupt receptor-ligand interactions, and intercalate into DNA, affecting transcription and replication processes.
相似化合物的比较
Similar Compounds
2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one: shares similarities with other heterocyclic compounds like:
Uniqueness
Structural Uniqueness: The combination of a phthalazinone core with an oxadiazole ring and a methylsulfanyl-substituted phenyl group is unique, providing distinct chemical and biological properties.
Functional Versatility:
属性
IUPAC Name |
2-(3-methylsulfanylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O2S/c1-30-17-11-7-10-16(14-17)27-23(28)19-13-6-5-12-18(19)20(25-27)22-24-21(26-29-22)15-8-3-2-4-9-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQMMYLXMJAAHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2591605.png)
![(E)-4-{4-[(Tert-butylamino)carbonyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B2591606.png)
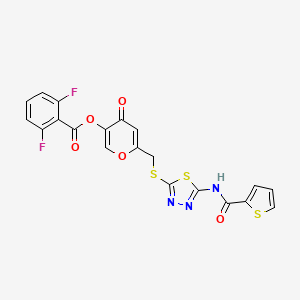
![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2591613.png)
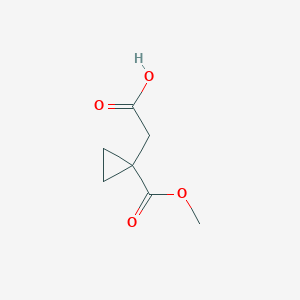
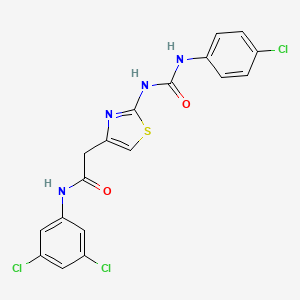
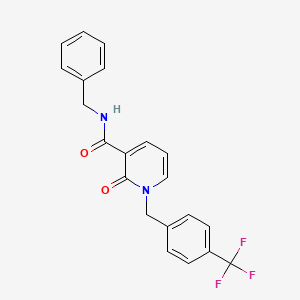
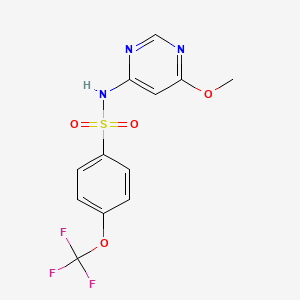
![1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2591620.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)
![N-(2-chloro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2591623.png)
